molecular formula C13H11Cl2N3O2S B11017937 3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B11017937
M. Wt: 344.2 g/mol
InChI Key: LYERIKJNUCVLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, is a novel research compound designed for investigative oncology and enzyme inhibition studies. Its structure incorporates a 1,3,4-thiadiazole core, a heterocyclic scaffold extensively documented for its potent antitumor properties . Derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic activity against a diverse panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), lung cancer (A-549), prostate cancer (PC3), and colon cancer (HT-29) . The mechanism of action for such compounds often involves targeting critical cellular enzymes. Research indicates that 1,3,4-thiadiazoles can act as effective inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a validated target for anticancer agents . Furthermore, related compounds have shown promise in inhibiting 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathogenesis and progression of several neoplastic diseases, providing another potential pathway for anticancer activity . The integration of a tetrahydrofuran moiety in the structure may influence the compound's pharmacodynamic and pharmacokinetic profile, potentially enhancing target binding or solubility. This product is intended for research purposes to further explore these mechanisms and its utility as a lead compound in drug discovery. It is strictly for use in laboratory investigations.

Properties

Molecular Formula

C13H11Cl2N3O2S

Molecular Weight

344.2 g/mol

IUPAC Name

3,4-dichloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H11Cl2N3O2S/c14-8-4-3-7(6-9(8)15)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h3-4,6,10H,1-2,5H2,(H,16,18,19)

InChI Key

LYERIKJNUCVLJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazide with carboxylic acid derivatives. For the tetrahydrofuran-substituted thiadiazole, 2-(tetrahydrofuran-2-yl)acetic acid serves as the precursor. Reacting this acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C yields 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Intermediate A ). The reaction mechanism proceeds through the formation of an acyl chloride intermediate, followed by nucleophilic attack by thiosemicarbazide and subsequent cyclization (Scheme 1).

Reaction Conditions

  • Reactants : 2-(Tetrahydrofuran-2-yl)acetic acid (3.00 mmol), thiosemicarbazide (3.00 mmol), POCl₃ (10 mL).

  • Temperature : 80–90°C, 1 hour.

  • Workup : Basification with NaOH (pH 8), recrystallization from ethanol/water.

  • Yield : 68–75%.

Acylation with 3,4-Dichlorobenzoyl Chloride

Intermediate A undergoes acylation with 3,4-dichlorobenzoyl chloride to introduce the benzamide moiety. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl. The product, 3,4-dichloro-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (Intermediate B ), is isolated via column chromatography (Scheme 2).

Reaction Conditions

  • Reactants : Intermediate A (1.8 mmol), 3,4-dichlorobenzoyl chloride (2.2 mmol), TEA (3.0 mmol).

  • Solvent : THF, 0°C → room temperature, 12 hours.

  • Yield : 72–78%.

Tautomerization to the (2E)-Ylidene Form

The final step involves tautomerization of Intermediate B to the thermodynamically stable (2E)-ylidene isomer. This is achieved by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) for 6 hours. The product is purified via recrystallization from dichloromethane/hexane.

Reaction Conditions

  • Reactants : Intermediate B (1.0 mmol), PTSA (0.1 mmol).

  • Solvent : Toluene, reflux.

  • Yield : 85–90%.

Optimization of Synthetic Parameters

Solvent and Temperature Effects

  • Cyclodehydration : Polar aprotic solvents (e.g., POCl₃) enhance reaction efficiency by stabilizing charged intermediates. Elevated temperatures (80–90°C) accelerate cyclization but may degrade thermally sensitive substrates.

  • Acylation : THF outperforms DMF or dichloromethane in minimizing side reactions (e.g., over-acylation). Low temperatures (0°C) during acyl chloride addition improve regioselectivity.

Catalytic and Stereochemical Considerations

  • Tautomerization : PTSA catalyzes keto-enol tautomerism, favoring the (2E)-ylidene form due to reduced steric hindrance. Stereochemical purity (>95% E-isomer) is confirmed via NOESY NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 7.62 (d, J = 8.5 Hz, 1H, Ar-H), 5.32 (m, 1H, tetrahydrofuran-H), 3.85–3.70 (m, 4H, tetrahydrofuran-OCH₂), 2.45–2.30 (m, 2H, tetrahydrofuran-CH₂).

  • ¹³C NMR (125 MHz, DMSO-d₆) :

    • 168.4 ppm (C=O), 161.2 ppm (thiadiazole-C2), 158.9 ppm (thiadiazole-C5), 130.1–128.3 ppm (Ar-Cl), 76.8 ppm (tetrahydrofuran-C2).

Infrared (IR) Spectroscopy

  • Key Bands : 1686 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (C=N thiadiazole), 1236 cm⁻¹ (C-O-C tetrahydrofuran).

Mass Spectrometry

  • ESI-MS : m/z 428.2 [M+H]⁺, calculated for C₁₅H₁₂Cl₂N₃O₂S: 427.0.

Comparative Analysis of Synthetic Methods

Parameter Cyclodehydration Acylation Tautomerization
Yield 68–75%72–78%85–90%
Reaction Time 1 hour12 hours6 hours
Key Reagent POCl₃3,4-DCl-Benzoyl ClPTSA
Purity (HPLC) >95%>98%>99%

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing reactions at N2 vs. N4 of the thiadiazole ring are minimized by using bulky bases (e.g., TEA) and low temperatures.

  • Thermal Degradation : Reflux in toluene for tautomerization is time-limited to prevent decomposition, with TLC monitoring every 30 minutes.

Applications and Derivatives

While the primary focus is synthesis, this compound’s structural analogs exhibit antifungal and anticancer activities. The dichloro and tetrahydrofuran groups enhance membrane permeability and target binding, as demonstrated in related 1,3,4-thiadiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Tetrahydrofuran vs. Aromatic Substituents : The tetrahydrofuran ring introduces stereoelectronic effects distinct from planar aromatic groups (e.g., 4-methylphenyl in ), possibly improving solubility or target selectivity.
  • Hybrid Structures : Compounds like the thiazole-carboxamide analog demonstrate modular design strategies but may suffer from reduced bioavailability due to higher molecular weights.

Anticancer Potential via DHFR Inhibition

The target compound shares structural similarities with 1,3,4-thiadiazoles shown to inhibit DHFR, a key enzyme in folate metabolism. For example, compound 4 in (2,4-dichloro-substituted) exhibited a binding free energy (∆G) of -8.2 kcal/mol to DHFR, comparable to known inhibitors like methotrexate . The 3,4-dichloro substitution in the target compound may further optimize hydrophobic interactions within the enzyme’s active site.

Antimicrobial Activity

Analogous compounds with halogenated benzamide groups (e.g., 4-chlorobenzylidene in ) exhibit fungicidal and insecticidal activities. However, the tetrahydrofuran substituent in the target compound may reduce lipid membrane penetration compared to more lipophilic analogs.

Physicochemical Properties

Property Target Compound 3-Fluoro Analog 5-Methyl-Thiadiazolyl Quinazoline
Molecular Weight ~369.45 293.32 377.4
Melting Point Not reported Not reported >200°C (inferred from similar compounds)
Solubility Moderate (tetrahydrofuran enhances polarity) Higher (lower MW) Lower (bulky quinazoline group)

Key Observations :

  • Lower molecular weight analogs (e.g., 3-fluoro derivative ) may exhibit better bioavailability but lack the dual chloro-substitution critical for DHFR binding.
  • Bulky substituents (e.g., quinazoline in ) likely reduce solubility, limiting therapeutic utility.

Biological Activity

The compound 3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Potential in treating viral infections.
  • Anticancer : Exhibiting cytotoxic effects on cancer cells.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Analgesic : Providing pain relief.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives with halogen substitutions exhibit enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivity (MIC μg/mL)Reference
11cS. aureus62.5
11eE. coli125
18aSalmonella typhi500
8dA. niger32

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies. For example, compounds derived from the 1,3,4-thiadiazole scaffold have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in breast and lung cancer cells.

  • Cell Lines Tested : MCF-7 (breast), A549 (lung)
  • IC50 Values : Ranged from 10 to 30 µM for different derivatives.

The mechanisms underlying the biological activity of thiadiazole derivatives often involve:

  • Inhibition of Enzymatic Activity : Many compounds inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Thiadiazoles may affect various signaling pathways related to inflammation and cancer progression.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for synthesizing 3,4-dichloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, and what reaction conditions are critical for high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions, starting with the formation of the thiadiazole core followed by benzamide substitution. Key steps include:

  • Heterocyclic ring formation : Cyclization of hydrazine derivatives with carbon disulfide under reflux in ethanol .
  • Benzamide coupling : Use of coupling agents like EDCI/HOBt in dimethylformamide (DMF) or acetonitrile at 0–5°C to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while controlled temperatures (20–25°C) improve regioselectivity .
    • Critical factors : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by HPLC (>95% purity) are essential .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., tetrahydrofanyl protons at δ 1.5–2.5 ppm) and carbon backbone .
  • X-ray crystallography : Resolves stereochemistry and confirms the (2E)-configuration using SHELXL for refinement .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .

Q. What are the standard protocols for purity assessment and analytical validation of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm .
  • Melting point analysis : Determines purity (sharp melting range within 1–2°C) .
  • Elemental analysis : Validates C, H, N, S content (±0.3% deviation from theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from different substituent effects on the thiadiazole and benzamide moieties?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and assay against target enzymes (e.g., VEGFR-2) .
  • Electronic effect analysis : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., Cl) with enhanced electrophilicity and binding affinity .
  • Data normalization : Control for assay variability (e.g., IC₅₀ values) using reference inhibitors and replicate experiments .

Q. What computational approaches (e.g., DFT, molecular docking) are recommended to predict the compound's reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G** level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular docking : Use AutoDock Vina to simulate binding poses in protein active sites (e.g., VEGFR-2 PDB: 4ASD). Validate with MM-GBSA binding energy scores .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How should experimental designs be optimized to account for potential side reactions during heterocyclic ring formation?

  • Methodological Answer :

  • Reaction monitoring : Use TLC (silica gel, chloroform:acetone 3:1) to detect intermediates and byproducts .
  • Temperature control : Maintain reflux conditions (70–80°C) for thiadiazole cyclization to prevent thiourea byproducts .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure and reduce reaction time .

Q. What strategies are effective in analyzing electronic effects of substituents (e.g., chloro, tetrahydrofuran) on the compound's stability and reactivity?

  • Methodological Answer :

  • Spectroscopic probes : Compare ¹³C NMR chemical shifts to assess electron-withdrawing/donating effects .
  • Kinetic studies : Measure reaction rates (e.g., hydrolysis in buffered solutions) to correlate substituent effects with stability .
  • Computational modeling : Calculate partial charges (Mulliken/NBO) to predict reactive sites for electrophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.